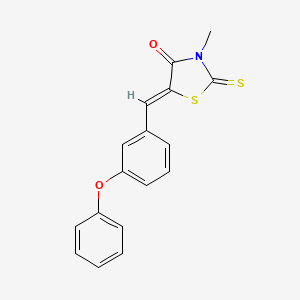![molecular formula C22H18F3IN4O3 B11675050 N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11675050.png)
N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound that features a combination of iodophenyl, pyrrole, nitrophenyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or similar method.
Introduction of the Iodophenyl Group: This can be achieved via electrophilic aromatic substitution or a coupling reaction.
Formation of the Hydrazide: The hydrazide moiety can be introduced through the reaction of an appropriate hydrazine derivative with an acyl chloride or ester.
Final Coupling: The final step involves coupling the pyrrole derivative with the nitrophenylacetohydrazide under suitable conditions, often using a condensation reaction.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique combination of functional groups may impart desirable characteristics for various applications.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- N’-[(E)-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide lies in its specific combination of functional groups, which may impart unique reactivity and properties compared to its analogs. The presence of the iodine atom, for example, could influence its electronic properties and reactivity in ways that differ from bromine or chlorine analogs.
Propiedades
Fórmula molecular |
C22H18F3IN4O3 |
|---|---|
Peso molecular |
570.3 g/mol |
Nombre IUPAC |
N-[(E)-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H18F3IN4O3/c1-13-9-16(14(2)29(13)19-7-5-18(26)6-8-19)12-27-28-21(31)10-15-3-4-17(22(23,24)25)11-20(15)30(32)33/h3-9,11-12H,10H2,1-2H3,(H,28,31)/b27-12+ |
Clave InChI |
DHXFKPQCXPHYSX-KKMKTNMSSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11674968.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11674976.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11674989.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11674994.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11674997.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11675002.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11675009.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11675010.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675016.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11675023.png)

![(2Z)-2-({[(4-methylphenyl)carbonyl]oxy}imino)-1-benzothiophen-3(2H)-one](/img/structure/B11675036.png)
![N-(naphthalen-1-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675054.png)
